1-(4-Chloro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Chloro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Introduction of the chloro group.
Pyrazole Formation: Cyclization to form the pyrazole ring.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Oxidation: The pyrazole ring can undergo oxidation under certain conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, lithium aluminum hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1-(4-Amino-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-nitrophenyl)-3-methylpyrazole-4-carboxylic acid
- 1-(4-Chloro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-5-carboxylic acid
Uniqueness
1-(4-Chloro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3O4/c12-5-1-2-7(8(3-5)18(21)22)17-4-6(10(19)20)9(16-17)11(13,14)15/h1-4H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOALDKOCLUVPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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